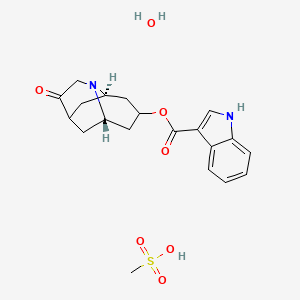![molecular formula C9H7IN2O2 B3030261 Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 885276-95-9](/img/structure/B3030261.png)
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that finds applications in various synthesis methods and chemical reactions within scientific research. For example, the compound has been utilized in iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions, contributing to the efficient synthesis of 1-iodoimidazo[1,5-a]pyridines. This method demonstrates the compound's role in facilitating complex chemical transformations with moderate to good yields (Wu et al., 2016). Additionally, the chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine has been achieved under different substitution conditions, where molecular electrostatic potential calculations were performed to investigate the chemoselectivity of the substitution reaction. The molecular structures of the target compounds were characterized by single crystal X-ray diffraction analysis, indicating the compound's utility in detailed structural studies (Zhao et al., 2018).
Catalytic and Synthetic Applications
The compound has been instrumental in catalytic and synthetic applications, such as the Cu(I)-mediated preparation of new pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild palladium-free conditions. This approach allows for the introduction of a third ring fused in positions 2 and 3 of the imidazo[1,2-a]pyridine core, showcasing the compound's versatility in the construction of complex heterocyclic systems with reasonable yields and total regioselectivity (Bahlaouan et al., 2011). Moreover, an electrochemical oxidative iodination of imidazo[1,2-a]pyridines utilizing NaI as an iodine source was achieved, providing an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives. This method highlights the potential for metal-free and exogenous chemical oxidant-free reaction conditions in the synthesis of iodinated derivatives (Park et al., 2020).
Structural and Computational Analysis
Research has also delved into the structural and computational analysis of derivatives of this compound. For instance, crystal structures and charge distributions in related compounds have been studied, with X-ray structural investigations and semi-empirical calculations of charge distribution carried out. These studies provide insights into the geometry and electron density distribution within the bicyclic unit of such compounds, contributing to a better understanding of their chemical properties and reactivity patterns (Tafeenko et al., 1996).
properties
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNGJDEOUMONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722996 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-95-9 | |
| Record name | Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((tert-Butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B3030183.png)


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)




![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)